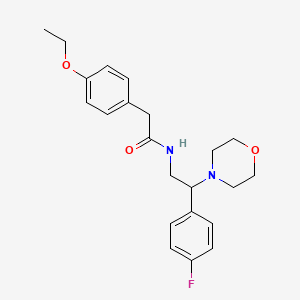

2-(4-ethoxyphenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O3/c1-2-28-20-9-3-17(4-10-20)15-22(26)24-16-21(25-11-13-27-14-12-25)18-5-7-19(23)8-6-18/h3-10,21H,2,11-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJRITNROJBUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate acylating agent under acidic or basic conditions to form the ethoxyphenyl intermediate.

Introduction of the Fluorophenyl Group: The ethoxyphenyl intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl group.

Formation of the Morpholinoethyl Moiety: The resulting intermediate is further reacted with morpholine and an appropriate acylating agent to form the morpholinoethyl moiety.

Final Coupling Reaction: The final step involves coupling the intermediate with acetic anhydride or a similar reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

- logP : 2.74 (indicating moderate lipophilicity).

- Polar Surface Area (PSA) : 31.40 Ų (suggesting moderate membrane permeability).

- Hydrogen Bond Donors/Acceptors: 1 donor and 3 acceptors, influencing receptor interactions .

The compound’s stereochemistry is achiral, simplifying synthesis and reducing enantiomer-related variability.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(4-ethoxyphenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide with structurally related compounds from the evidence:

*Estimated based on structural analogs.

Key Structural and Functional Differences

Morpholinoethyl Acetamide Derivatives

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide : Replaces the ethoxyphenyl and fluorophenyl groups with a naphthoxy moiety. Demonstrates cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin, suggesting the morpholinoethyl group enhances cellular uptake or target binding. Higher logP (~3.1) than the target compound, indicating greater lipophilicity.

- 2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m): Incorporates a thiazolidinedione ring, known for antimicrobial and antidiabetic activities. Lower logP (~2.5) due to the polar thiazolidinedione group, which may reduce membrane permeability compared to the target compound.

Fluorophenyl-Containing Analogues

- N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide : Dual fluorophenyl groups enhance electronegativity but lack the morpholinoethyl chain. Serves as a synthetic intermediate, highlighting the role of fluorophenyl groups in stabilizing transition states.

- 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b): Ethoxyphenyl and fluorophenyl groups are retained but linked to an indazole core. Exhibits anti-proliferative activity, suggesting that the indazole scaffold may target kinase pathways.

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The target compound’s logP (2.74) balances solubility and permeability, whereas naphthoxy and indazole derivatives (logP >3) may face bioavailability challenges.

- Metabolic Stability : The 4-fluorophenyl group likely reduces oxidative metabolism, a feature shared with dual-fluorophenyl derivatives .

Biological Activity

2-(4-ethoxyphenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure with ethoxyphenyl and fluorophenyl groups, along with a morpholinoethyl moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula of this compound is . Its structural characteristics include:

- Ethoxyphenyl Group : Contributes to hydrophobic interactions.

- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Morpholinoethyl Moiety : Impacts solubility and biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate various signaling pathways, potentially leading to effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth by disrupting cell wall synthesis.

- Anticancer Properties : Induction of apoptosis in cancer cells through modulation of apoptotic pathways.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially disrupting cell wall synthesis. | |

| Anticancer | Induces apoptosis in specific cancer cell lines; may inhibit tumor growth. | |

| Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways. |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) in the low micromolar range.

- Anticancer Research : In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

- Enzyme Interaction : Preliminary findings suggest that the compound may act as an inhibitor for certain kinases involved in cancer progression, though further studies are required to elucidate the specific interactions and efficacy.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-ethoxyphenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

- Reagent selection : Use hydrazine derivatives or ethyl bromoacetate for functional group transformations .

- Catalysts : Optimize palladium or copper catalysts for coupling reactions to enhance yield .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC; 30% ethyl acetate in hexane) and confirm completion with sodium nitrite quenching .

- Purification : Employ column chromatography and recrystallization to isolate the compound. Control temperature and solvent polarity to minimize side products .

Q. How should researchers validate the structural integrity and purity of this compound?

Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃), fluorophenyl (δ 7.0–7.3 ppm for aromatic protons), and morpholinoethyl groups (δ 2.5–3.5 ppm for N-CH₂) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the acetamide backbone .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?

Contradictions in bioactivity data (e.g., variable IC₅₀ values) may arise from differences in assay conditions or target specificity. Mitigation strategies include:

- Standardized assays : Replicate studies under consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

- Structure-activity relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify critical functional groups .

- Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., kinases or GPCRs) .

Q. What experimental designs are recommended for studying this compound’s interactions with biological targets?

Prioritize hierarchical approaches:

- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for morpholinoethyl and fluorophenyl moieties .

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff) .

- Cellular models : Validate target modulation in HEK293 or cancer cell lines via Western blotting (e.g., phosphorylated ERK/MAPK pathways) .

Q. How should toxicity and pharmacokinetic (PK) profiling be conducted for this compound?

Design studies with translational relevance:

- In vitro toxicity : Screen for cytotoxicity (MTT assay) in primary hepatocytes and renal cells .

- In vivo PK : Administer intravenously (5 mg/kg) in rodent models; collect plasma at 0.5, 2, 6, and 24 hours. Analyze using LC-MS/MS for bioavailability and half-life .

- Metabolite identification : Incubate with liver microsomes and characterize Phase I/II metabolites via high-resolution MS .

Q. What strategies can optimize the compound’s selectivity across related biological targets?

Address off-target effects through:

- Proteomic profiling : Use affinity pulldown assays coupled with mass spectrometry to identify unintended interactors .

- Chemical modification : Introduce steric hindrance (e.g., methyl groups) near the morpholinoethyl moiety to reduce non-specific binding .

- Dose-response curves : Compare EC50 values across targets to refine therapeutic windows .

Methodological Considerations

- Contradictory spectral data : If NMR signals overlap (e.g., morpholinoethyl protons), use 2D techniques (COSY, HSQC) or deuterated solvents for clarity .

- Low synthetic yields : Optimize stoichiometry (1:1.2 ratio for nucleophile-electrophile pairs) and employ microwave-assisted synthesis to accelerate reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.